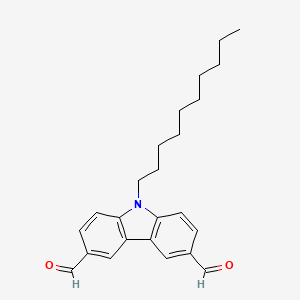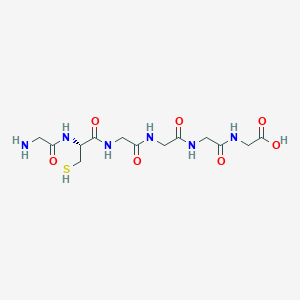
Glycyl-L-cysteinylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-cysteinylglycylglycylglycylglycine is a peptide compound composed of multiple glycine residues and a cysteine residue. This compound is of interest due to its unique structure and potential applications in various scientific fields. Peptides like this compound are often studied for their biochemical properties and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
化学反应分析
Types of Reactions
Glycyl-L-cysteinylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Glycyl-L-cysteinylglycylglycylglycylglycine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which can stabilize protein structures.
Industry: Utilized in the development of peptide-based materials and drugs.
作用机制
The mechanism of action of Glycyl-L-cysteinylglycylglycylglycylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize the peptide’s structure and influence its interactions with other molecules. The peptide can target specific proteins and pathways, affecting cellular processes such as signaling and enzyme activity.
相似化合物的比较
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-proline: A dipeptide with glycine and proline residues.
N-phenylacetyl-glycyl-L-proline ethyl ether: A neuroprotective dipeptide with a phenylacetyl group.
Uniqueness
Glycyl-L-cysteinylglycylglycylglycylglycine is unique due to the presence of multiple glycine residues and a cysteine residue, which allows for the formation of disulfide bonds. This structural feature can enhance the peptide’s stability and functionality compared to simpler peptides.
属性
CAS 编号 |
444309-84-6 |
|---|---|
分子式 |
C13H22N6O7S |
分子量 |
406.42 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O7S/c14-1-8(20)19-7(6-27)13(26)18-4-11(23)16-2-9(21)15-3-10(22)17-5-12(24)25/h7,27H,1-6,14H2,(H,15,21)(H,16,23)(H,17,22)(H,18,26)(H,19,20)(H,24,25)/t7-/m0/s1 |
InChI 键 |
DROHJRCTFFDAPU-ZETCQYMHSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)S |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


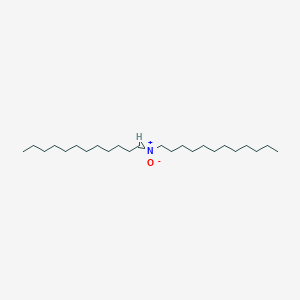
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
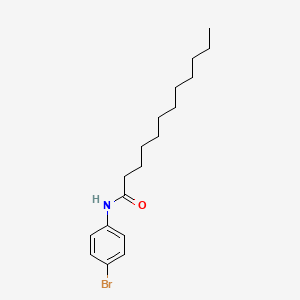
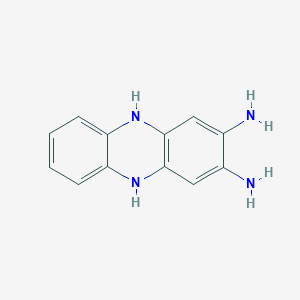
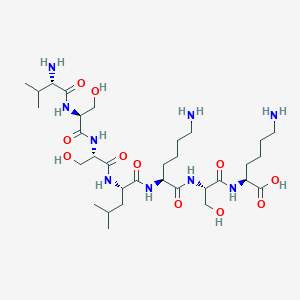
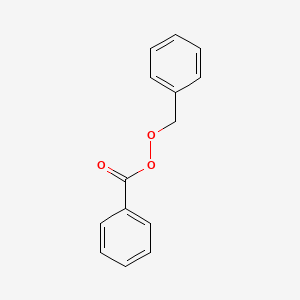
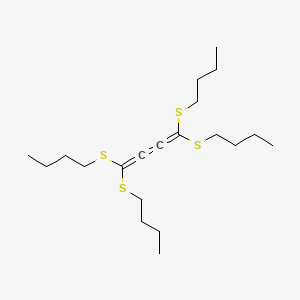
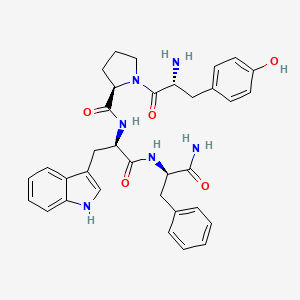
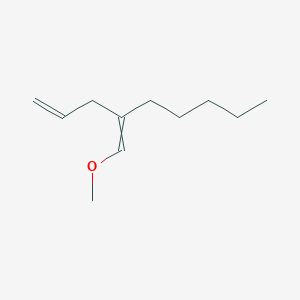

![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
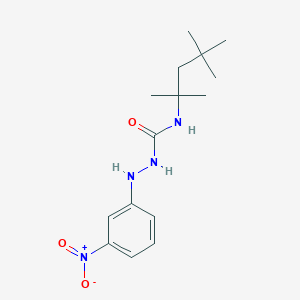
methanone](/img/structure/B14234060.png)
